molecular formula C9H7N3O4 B1315293 Methyl 5-nitro-1H-indazole-3-carboxylate CAS No. 78155-75-6

Methyl 5-nitro-1H-indazole-3-carboxylate

Cat. No. B1315293
CAS RN: 78155-75-6
M. Wt: 221.17 g/mol
InChI Key: TUUGVBZYZYAHPC-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-indazole-3-carboxylate is a chemical compound with the CAS Number: 78155-75-6 . It has a molecular weight of 221.17 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of this compound is C9H7N3O4 . Its InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 440ºC at 760 mmHg . It has a density of 1.527g/cm³ . The compound has 5 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Synthesis and Chemical Transformations

  • N-Methylation and Reduction : Methyl 5-nitro-1H-indazole-3-carboxylate is involved in various synthesis and transformation processes. For instance, N-methylation of 5-nitro-1H-indazole results in the production of 1-methyl-5(6)-nitroindazoles. Reduction of these isomers leads to pure 1-methyl-1H-indazole-6-amine, which is further utilized in different chemical reactions (El’chaninov, Aleksandrov, & Stepanov, 2018).

  • Synthesis of Heteroaromatic Systems : this compound derivatives have been used in the synthesis of complex heteroaromatic systems like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, highlighting its versatility in synthesizing structurally complex molecules (Starosotnikov, Vinogradov, & Shevelev, 2002).

  • Synthesis of Triazole Derivatives : The compound has been instrumental in synthesizing triazole derivatives, which are important in various chemical studies due to their unique properties and applications (Yan et al., 2017).

Pharmaceutical Research and Applications

  • Synthesis of Therapeutic Compounds : Research has shown the use of this compound derivatives in synthesizing compounds with potential therapeutic applications. These include the development of novel N-substituted 1H-indazole-3-ethyl carboxylates and hydroxamic acids, some of which have shown promising results in preliminary tests for antiarthritic effects (Bistocchi et al., 1981).

  • Antitumor Activities : Derivatives of this compound have been synthesized for potential antitumor applications. For example, certain N-(2'-arylaminepyrimidin-4'-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives exhibit significant antitumor activities, demonstrating the compound’s potential in cancer research (Chu De-qing, 2011).

  • 4-triazole) have been synthesized using methods that include the use of this compound derivatives. These compounds are investigated for their thermal stability and explosive properties, showcasing the compound's relevance in the field of materials science and engineering (Dippold et al., 2012).

Analytical and Structural Characterization

  • Comprehensive Analytical Characterization : this compound derivatives are also crucial in the analytical and structural characterization of novel compounds. A study demonstrated a complete analytical and structural characterization of a novel synthetic cannabinoid, utilizing methods like gas chromatography, mass spectrometry, X-ray diffraction, and spectroscopic methods (Dybowski et al., 2021).

  • Structural Studies of Isoxazolo[4,3-e]indazole : The compound has been used in the synthesis and structural study of new heterocyclic systems like isoxazolo[4,3-e]indazole. These studies not only expand our understanding of such novel compounds but also explore their potential applications, such as in antibacterial treatments (Ghaemi & Pordel, 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with it are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Mechanism of Action

Target of Action

Methyl 5-nitro-1H-indazole-3-carboxylate is a complex compound with a variety of potential targets. These kinases play a crucial role in cell cycle regulation and volume control, making them important targets in the treatment of diseases such as cancer .

Mode of Action

It is likely that the compound interacts with its targets (such as the aforementioned kinases) by binding to their active sites, thereby inhibiting their function and leading to downstream effects on cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its kinase targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, potentially leading to cell death . Similarly, the modulation of h-sgk can affect cell volume regulation .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a high degree of hydrophobicity . This suggests that it may be poorly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its target kinases. This could lead to disruptions in the cell cycle and cell volume regulation, potentially resulting in cell death

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature suggests that it may be more effective in non-aqueous environments . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

Methyl 5-nitro-1H-indazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as lipoxygenases, which are responsible for the oxidation of fatty acids. The interaction between this compound and these enzymes can lead to the inhibition of their activity, thereby modulating oxidative stress responses in cells .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in inflammatory responses, leading to reduced inflammation in certain cell types . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can bind to the active site of lipoxygenases, inhibiting their activity and preventing the formation of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse impacts on organ function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The interaction of this compound with these metabolic enzymes can influence its overall bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters, such as organic anion transporters . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production .

properties

IUPAC Name

methyl 5-nitro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUGVBZYZYAHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506966
Record name Methyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78155-75-6
Record name Methyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-nitro-1H-indazole-3-carboxylic acid 17AP (10.74 g, 51.88 mmol) in MeOH (145 ml) at 0° C. was added SOCl2 (35 ml) dropwise. After stirring for 10 min at 0° C., the reaction mixture was refluxed overnight. HCl gas was evolved (Condenser was equipped with empty balloon to trap HCl). It was then cooled to room temperature, solid was collected by filtration and washed with MeOH to give desired 5-nitro-1H-indazole-3-carboxylic acid methyl ester 18AP (7 g, 61%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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